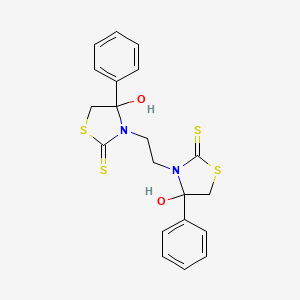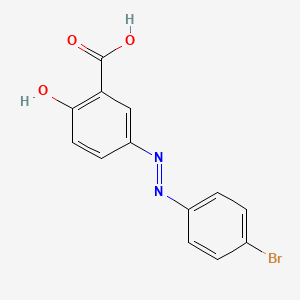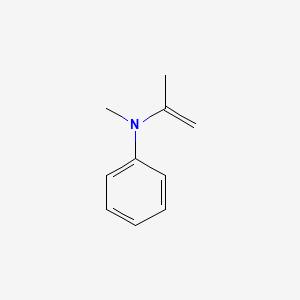
N-Methyl-N-(prop-1-en-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(prop-1-en-2-yl)aniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methyl group and a prop-1-en-2-yl group attached to the nitrogen atom of the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Alkylation: One common method for preparing N-Methyl-N-(prop-1-en-2-yl)aniline involves the direct alkylation of aniline with prop-1-en-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene or dichloromethane at elevated temperatures.
Reductive Amination: Another approach involves the reductive amination of N-methylaniline with acetone in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. This method provides a high yield of the desired product under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-Methyl-N-(prop-1-en-2-yl)aniline can undergo oxidation reactions to form corresponding N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form N-methyl-N-(prop-1-en-2-yl)cyclohexylamine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound. For example, nitration with nitric acid and sulfuric acid can introduce nitro groups onto the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, palladium on carbon, ethanol as solvent.
Substitution: Nitric acid, sulfuric acid, acetic anhydride.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-Methyl-N-(prop-1-en-2-yl)cyclohexylamine.
Substitution: Nitro derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: N-Methyl-N-(prop-1-en-2-yl)aniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of alkylated anilines on cellular processes. It is also employed in the development of bioactive molecules with potential therapeutic applications.
Medicine: this compound derivatives have shown promise as potential drug candidates for the treatment of various diseases. Their ability to interact with specific biological targets makes them valuable in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its unique chemical properties make it suitable for use in coatings, adhesives, and other materials.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(prop-1-en-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
Comparación Con Compuestos Similares
N-Methyl-N-(prop-2-yn-1-yl)aniline: This compound has a similar structure but with a prop-2-yn-1-yl group instead of a prop-1-en-2-yl group. It exhibits different reactivity and applications due to the presence of the triple bond.
N-Methyl-N-(prop-2-en-1-yl)aniline: This compound has a prop-2-en-1-yl group, which also affects its chemical properties and reactivity compared to N-Methyl-N-(prop-1-en-2-yl)aniline.
Uniqueness: this compound is unique due to the presence of the prop-1-en-2-yl group, which imparts specific reactivity and properties to the compound. This structural feature allows for unique interactions with molecular targets and makes it valuable in various applications.
Propiedades
Número CAS |
21267-55-0 |
|---|---|
Fórmula molecular |
C10H13N |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
N-methyl-N-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C10H13N/c1-9(2)11(3)10-7-5-4-6-8-10/h4-8H,1H2,2-3H3 |
Clave InChI |
XRXVJGKVTKMQAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)N(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




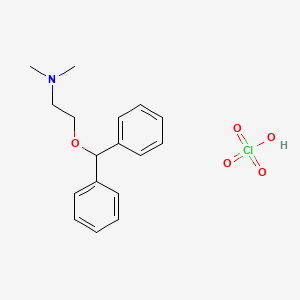

![4-[(e)-Phenyldiazenyl]phenyl methylcarbamate](/img/structure/B14705508.png)
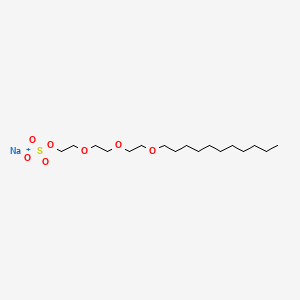
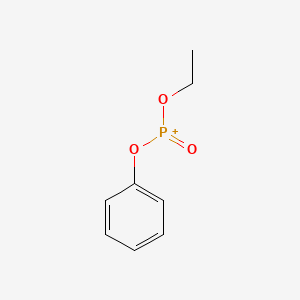

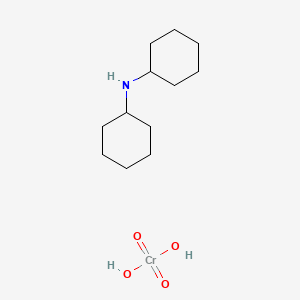


![(2S,5R,6R)-6-(Alanylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14705543.png)
